Cas no 1366373-99-0 ((3S)-3-(2-bromo-4-methylphenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

(3S)-3-(2-bromo-4-methylphenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a chiral, fluorinated amino acid derivative commonly utilized in peptide synthesis and medicinal chemistry research. The presence of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group ensures selective deprotection under mild basic conditions, facilitating controlled solid-phase peptide assembly. The bromo and methyl substituents on the phenyl ring enhance reactivity for further functionalization, making it valuable in structure-activity relationship studies. Its stereochemical purity (3S-configuration) is critical for applications requiring enantioselective synthesis. This compound is particularly useful in designing bioactive peptides and small-molecule inhibitors, offering synthetic versatility and compatibility with standard Fmoc-based protocols.
(3S)-3-(2-bromo-4-methylphenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
1366373-99-0 structure
Product name:(3S)-3-(2-bromo-4-methylphenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS No:1366373-99-0
MF:C25H22BrNO4
MW:480.350486278534
CID:5822898
PubChem ID:103840528

(3S)-3-(2-bromo-4-methylphenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-(2-bromo-4-methylphenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • EN300-1162951
    • 1366373-99-0
    • (3S)-3-(2-bromo-4-methylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • Inchi: 1S/C25H22BrNO4/c1-15-10-11-20(22(26)12-15)23(13-24(28)29)27-25(30)31-14-21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1
    • InChI Key: FVONWEZWEYKYGO-QHCPKHFHSA-N
    • SMILES: BrC1C=C(C)C=CC=1[C@H](CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 479.07322g/mol
  • Monoisotopic Mass: 479.07322g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 621
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6Ų
  • XLogP3: 5.1

(3S)-3-(2-bromo-4-methylphenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1162951-0.5g
(3S)-3-(2-bromo-4-methylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1366373-99-0
0.5g
$3233.0 2023-06-08
Enamine
EN300-1162951-0.25g
(3S)-3-(2-bromo-4-methylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1366373-99-0
0.25g
$3099.0 2023-06-08
Enamine
EN300-1162951-50mg
(3S)-3-(2-bromo-4-methylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1366373-99-0
50mg
$768.0 2023-10-03
Enamine
EN300-1162951-2.5g
(3S)-3-(2-bromo-4-methylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1366373-99-0
2.5g
$6602.0 2023-06-08
Enamine
EN300-1162951-500mg
(3S)-3-(2-bromo-4-methylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1366373-99-0
500mg
$877.0 2023-10-03
Enamine
EN300-1162951-0.05g
(3S)-3-(2-bromo-4-methylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1366373-99-0
0.05g
$2829.0 2023-06-08
Enamine
EN300-1162951-1.0g
(3S)-3-(2-bromo-4-methylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1366373-99-0
1g
$3368.0 2023-06-08
Enamine
EN300-1162951-0.1g
(3S)-3-(2-bromo-4-methylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1366373-99-0
0.1g
$2963.0 2023-06-08
Enamine
EN300-1162951-250mg
(3S)-3-(2-bromo-4-methylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1366373-99-0
250mg
$840.0 2023-10-03
Enamine
EN300-1162951-2500mg
(3S)-3-(2-bromo-4-methylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1366373-99-0
2500mg
$1791.0 2023-10-03

Additional information on (3S)-3-(2-bromo-4-methylphenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

Research Brief on (3S)-3-(2-bromo-4-methylphenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 1366373-99-0)

The compound (3S)-3-(2-bromo-4-methylphenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 1366373-99-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in pharmaceutical research.

Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of peptidomimetics and small-molecule inhibitors. The presence of the fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group makes it particularly useful in solid-phase peptide synthesis (SPPS), a cornerstone technique in modern peptide-based drug development. The bromo-methylphenyl moiety further enhances its utility as a versatile building block for further chemical modifications.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's efficacy in the synthesis of novel protease inhibitors. The study utilized (3S)-3-(2-bromo-4-methylphenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid as a precursor to develop inhibitors targeting the SARS-CoV-2 main protease, showcasing its potential in antiviral drug development. The compound's unique stereochemistry at the 3-position was found to be critical for maintaining inhibitory activity.

Another significant application was reported in a Nature Communications paper, where this compound served as a scaffold for developing allosteric modulators of G-protein-coupled receptors (GPCRs). The bromine atom at the 2-position of the phenyl ring allowed for efficient palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the molecular structure. This approach led to the discovery of several lead compounds with improved selectivity profiles for various GPCR targets.

The compound's physicochemical properties have also been extensively characterized. Computational studies using density functional theory (DFT) calculations have provided insights into its conformational preferences and electronic structure, which are crucial for understanding its reactivity in various synthetic transformations. These studies have been particularly valuable in optimizing reaction conditions for large-scale production of this intermediate.

From a safety and handling perspective, recent material safety data sheets (MSDS) indicate that the compound requires standard precautions for handling brominated aromatic compounds and Fmoc-protected amino acids. Proper personal protective equipment and adequate ventilation are recommended when working with this material in laboratory settings.

Looking forward, the compound's versatility suggests it will continue to play an important role in medicinal chemistry research. Several pharmaceutical companies have included derivatives of (3S)-3-(2-bromo-4-methylphenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid in their screening libraries for new drug discovery programs, particularly in the areas of oncology and infectious diseases. The unique combination of its structural features makes it a valuable tool for addressing challenging drug targets.

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